(2S,3R)-3-azidobutan-2-ol
Description
Properties
CAS No. |
135357-49-2 |
|---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthesis of 2s,3r 3 Azidobutan 2 Ol and Its Stereoisomers
Enantioselective and Diastereoselective Azide (B81097) Introduction Methodologies
The introduction of the azide group is the key step in these syntheses. The two most powerful and widely employed strategies are the ring-opening of epoxides and the SN2 displacement of a suitable leaving group.
The ring-opening of epoxides with an azide nucleophile is a highly effective method for producing 1,2-azido alcohols. organic-chemistry.org The stereochemical outcome of this reaction is inherently well-controlled, proceeding via an SN2 mechanism that results in an inversion of configuration at the carbon atom attacked by the nucleophile.
The starting epoxide's stereochemistry directly dictates the stereochemistry of the resulting azido (B1232118) alcohol. To synthesize (2S,3R)-3-azidobutan-2-ol, which has an anti relationship between the hydroxyl and azide groups, one must start with a cis-epoxide.
Specifically, the azidolysis of cis-2,3-epoxybutane (B155849) is required. The azide nucleophile (N₃⁻) will attack one of the two carbon atoms of the epoxide ring. According to the SN2 mechanism, this attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. This process is highly diastereoselective, yielding the trans or anti product. cmu.edu
For instance, the attack of sodium azide on cis-2,3-epoxybutane in an aqueous medium results in the formation of a racemic mixture of this compound and its enantiomer, (2R,3S)-3-azidobutan-2-ol. The reaction is regioselective, with the azide attacking either C2 or C3, but in this symmetrical meso-epoxide, both attacks lead to the same pair of enantiomers. researchgate.net The key is the anti-diastereoselectivity inherent to the SN2 ring-opening of the cis-epoxide. cmu.edu
| Starting Epoxide | Azide Source | Product(s) | Stereochemical Outcome |
| cis-2,3-Epoxybutane | NaN₃ | Racemic (anti)-3-Azidobutan-2-ol | High anti-diastereoselectivity |
| trans-2,3-Epoxybutane | NaN₃ | Racemic (syn)-3-Azidobutan-2-ol | High anti-diastereoselectivity |
To obtain the (2S,3R) isomer enantioselectively, rather than as part of a racemic mixture, catalytic asymmetric methods are employed. These strategies involve the desymmetrization of a meso-epoxide, such as cis-2,3-epoxybutane, using a chiral catalyst. mdpi.com
A seminal approach in this field is the use of chiral metal-salen complexes. nih.govunits.it For example, chiral chromium (III)-salen complexes have been identified as highly effective catalysts for the asymmetric ring-opening (ARO) of meso-epoxides with trimethylsilyl (B98337) azide (TMSN₃). units.itresearchgate.net The mechanism involves the cooperative activation of both the epoxide and the azide nucleophile by the chiral catalyst, which creates a chiral environment around the substrate. nih.govunits.it This directs the nucleophilic attack to one of the two enantiotopic faces of the epoxide, leading to a single enantiomer of the product with high enantiomeric excess (ee). mdpi.com
For the synthesis of this compound, a specific enantiomer of the chiral Cr-salen catalyst would be used to open cis-2,3-epoxybutane, yielding the desired product with high enantiopurity. Studies on various meso-epoxides have demonstrated the capability of this method to achieve excellent yields and ee values, often exceeding 90%. mdpi.com
| Epoxide Substrate | Catalyst System | Azide Source | Product | Enantiomeric Excess (ee) |
| Cyclopentene oxide | Chiral Cr-salen | TMSN₃ | (1R,2S)-2-azidocyclopentanol | >93% |
| Cyclohexene oxide | Chiral Cr-salen | TMSN₃ | (1R,2S)-2-azidocyclohexanol | High |
| cis-2,3-Epoxybutane | Chiral Cr-salen | TMSN₃ | This compound | High (expected) |
An alternative strategy for stereocontrolled synthesis involves the use of a nucleophilic substitution (SN2) reaction, where an azide ion displaces a leaving group on a chiral substrate. This method relies on the well-defined stereochemical outcome of the SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
The SN2 reaction proceeds with a complete inversion of stereochemistry at the carbon center bearing the leaving group. masterorganicchemistry.comcommonorganicchemistry.com To synthesize this compound, a substrate with a known stereochemistry at C2 and C3 is required, where one of the hydroxyl groups is converted into a good leaving group.
The ideal precursor would be a derivative of (2S,3S)-butane-2,3-diol. In this molecule, the stereochemistry at C2 is already the desired 'S'. The hydroxyl group at C3, which has the 'S' configuration, can be selectively converted into a leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an azide nucleophile, such as sodium azide (NaN₃), will proceed via an SN2 pathway. youtube.comresearchgate.net The azide attacks the C3 carbon, displacing the leaving group and inverting the configuration from 'S' to 'R'. This sequence yields the desired this compound. escholarship.orgacs.org
For the SN2 displacement to be efficient, the hydroxyl group must be converted into a better leaving group. Common methods for this activation include conversion to sulfonate esters like tosylates (p-toluenesulfonates), mesylates (methanesulfonates), or triflates (trifluoromethanesulfonates). rsc.org Tosylates and mesylates are frequently used due to their stability and reactivity. The activation step is typically carried out by reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. rsc.org
Once the substrate is activated, the SN2 reaction is performed using an azide salt, most commonly sodium azide (NaN₃). researchgate.net The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation (Na⁺) while leaving the azide anion highly nucleophilic and reactive. rsc.org The reaction is often heated to ensure a reasonable reaction rate.
| Chiral Precursor | Activation Reagent | Leaving Group | Azide Source | Solvent | Product |
| (2S,3S)-Butane-2,3-diol derivative | TsCl, Pyridine | Tosylate (-OTs) | NaN₃ | DMF | This compound |
| (2S,3S)-Butane-2,3-diol derivative | MsCl, Pyridine | Mesylate (-OMs) | NaN₃ | DMSO | This compound |
Asymmetric Hydroazidation of Alkenes
Asymmetric hydroazidation of alkenes is a direct and atom-efficient method for installing both a hydroxyl and an azide group across a carbon-carbon double bond with stereocontrol. This approach is highly valuable for synthesizing chiral azido alcohols like this compound from simple olefin precursors. chemrevlett.com
Development of Catalytic Systems for Stereocontrol
The success of asymmetric hydroazidation lies in the creation of advanced catalytic systems capable of differentiating between the two faces of the alkene and controlling the regioselectivity of the addition. While earlier methods often used stoichiometric amounts of chiral reagents, modern research focuses on catalytic approaches using chiral transition metal complexes. researchgate.net
Significant progress has been made with earth-abundant metals such as iron and cobalt, which provide more sustainable options than precious metals. snnu.edu.cnnih.gov For example, iron-catalyzed systems, when paired with a chiral ligand, can facilitate the anti-selective vicinal azidohydroxylation of alkenes. researchgate.net The chiral ligand's structure is critical in determining the reaction's enantioselectivity. Ligands with privileged chiral backbones, such as those derived from bis(oxazoline) (BOX) and pyridine-2,6-bis(oxazoline) (pybox), have been effective in creating a chiral pocket around the metal, thus directing the approach of the azide and hydroxylating species to the alkene. mdpi.com
A notable development is the use of an iron(II) triflate catalyst with a tetradentate nitrogen ligand for the hydroazidation of both styrenes and aliphatic alkenes. nih.gov This system has shown the ability to produce the corresponding azido alcohols in high yields and with high enantioselectivity. The reaction typically utilizes an azide source like trimethylsilyl azide (TMSN₃) and an oxidant.
| Catalyst System | Alkene Type | Key Features |
| Iron(II) triflate with tetradentate nitrogen ligand | Styrenes, Aliphatic Alkenes | High yields and enantioselectivities. nih.gov |
| Cobalt-based catalysts | Mono-, di-, and trisubstituted olefins | Broad functional group tolerance. nih.gov |
| Manganese-based catalysts | Aromatic and aliphatic alkenes | High regioselectivity, azide adds to less hindered carbon. chemrevlett.com |
Mechanistic Aspects of Regio- and Stereoselectivity
The mechanism of catalytic asymmetric hydroazidation is intricate and has been a topic of considerable research. For iron-catalyzed reactions, a high-valent iron-oxo or iron-nitrido intermediate is often proposed. nih.gov
The regioselectivity of the addition is governed by both electronic and steric factors. With styrenyl alkenes, the azide group typically adds to the benzylic position due to the electronic stabilization of the intermediate. For aliphatic alkenes, steric hindrance is the dominant factor, leading to the azide group adding to the less sterically crowded carbon. chemrevlett.com
Stereoselectivity is established during the crucial bond-forming step. The chiral ligand creates a defined three-dimensional space around the metal catalyst, which forces the alkene to approach in a specific orientation. This controlled orientation dictates that the azide and hydroxyl groups attack the double bond from a particular face, resulting in the preferential formation of one enantiomer. In an anti-selective azidohydroxylation, for instance, the azide and hydroxyl groups are added to opposite faces of the original double bond. The specific stereoisomer produced, such as (2S,3R), is a direct outcome of the chirality of the ligand employed.
Reductive Amination and Subsequent Azidation Strategies
An alternative, albeit often longer, pathway to this compound involves the initial synthesis of a chiral amino alcohol, which is then converted to the azido alcohol. This method takes advantage of well-established techniques for the stereoselective synthesis of amino alcohols. rsc.org
The process can start with the stereoselective reductive amination of a keto-alcohol like 3-hydroxybutan-2-one. Using a chiral auxiliary or a chiral catalyst can establish the desired stereochemistry at the C-3 position, yielding a chiral 3-aminobutan-2-ol.
Once the chiral amino alcohol is formed, the primary amine is converted to an azide. This is typically done through a diazotization reaction, where the amine reacts with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt. This reactive intermediate is then treated with an azide source, such as sodium azide, to produce the azido alcohol. It is crucial that this step proceeds with a predictable stereochemical outcome, often an inversion of configuration at the stereocenter via an S_N2-type mechanism. Therefore, to synthesize this compound, one would generally need to start with the corresponding (2S,3S)-3-aminobutan-2-ol. researchgate.net
Biocatalytic and Chemoenzymatic Pathways to Chiral Azido Alcohols
Biocatalysis provides a highly selective and environmentally friendly route to chiral molecules. Enzymes operate under mild conditions and can display exceptional regio- and stereoselectivity. rsc.org
A key biocatalytic method is the kinetic resolution of racemic azido alcohols using lipases. organic-chemistry.org In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, a racemic mixture of 3-azidobutan-2-ol can be treated with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase such as Candida antarctica lipase B (CALB). The enzyme will preferentially acylate one enantiomer, which can then be separated from the unreacted enantiomer. organic-chemistry.org A dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can allow for a theoretical yield of up to 100% of a single enantiomer. princeton.eduacs.org
Another powerful biocatalytic approach utilizes halohydrin dehalogenases (HHDHs). These enzymes catalyze the ring-opening of epoxides with various nucleophiles, including the azide ion. rsc.org Starting with a chiral epoxide, such as (2R,3R)- or (2S,3S)-2,3-epoxybutane, a halohydrin dehalogenase can facilitate the addition of azide in a highly regio- and stereoselective manner. For example, the enzymatic azidolysis of (2R,3R)-2,3-epoxybutane is expected to yield this compound through an anti-selective ring-opening. nih.govtudelft.nl This chemoenzymatic approach is particularly effective due to the high enantiopurity of the starting epoxides, which can be obtained through established asymmetric epoxidation methods. tudelft.nlmdpi.com
| Biocatalytic Method | Enzyme(s) | Starting Material | Key Feature |
| Kinetic Resolution | Lipase (e.g., CALB) | Racemic 3-azidobutan-2-ol | Selective acylation of one enantiomer. organic-chemistry.org |
| Dynamic Kinetic Resolution | Lipase and racemization catalyst | Racemic 3-azidobutan-2-ol | In situ racemization of the unreacted enantiomer. princeton.eduacs.org |
| Asymmetric Epoxidation & Ring Opening | Styrene monooxygenase (SMO) and Halohydrin dehalogenase (HHDH) | Alkene | Dual-enzyme cascade for regiodivergent synthesis. nih.gov |
| Epoxide Ring Opening | Halohydrin dehalogenase (HHDH) | Chiral 2,3-epoxybutane | Highly regio- and stereoselective azidolysis. rsc.org |
Chiral Resolution Techniques for Azido Alcohol Stereoisomers
When a synthetic route produces a mixture of stereoisomers, chiral resolution is necessary to isolate the desired enantiomer or diastereomer. For azido alcohols, the main resolution methods are classical chemical resolution and chromatographic techniques. wikipedia.org
Classical resolution involves reacting the racemic azido alcohol with a chiral resolving agent to form a pair of diastereomers. libretexts.org Because diastereomers have different physical properties, they can be separated by methods like crystallization. For instance, the hydroxyl group of racemic 3-azidobutan-2-ol can be esterified with a chiral carboxylic acid like mandelic acid or camphorsulfonic acid. The resulting diastereomeric esters can then be separated. After separation, the resolving agent is removed to yield the enantiomerically pure azido alcohol. libretexts.org
Chromatographic resolution, especially using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP), is a powerful analytical and preparative method. The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and enabling their separation.
Strategies for Stereoisomer Enrichment and Purification
Following the initial synthesis and resolution, various techniques can be used to enrich a mixture in the desired stereoisomer and achieve high purity.
Recrystallization is a common enrichment strategy. If a mixture of enantiomers or diastereomers is partially enriched, repeated and careful crystallization can sometimes lead to the isolation of a pure stereoisomer, as the crystal lattice of the pure compound may be more stable and form more readily. wikipedia.org
For diastereomeric mixtures, which may form during a non-selective synthesis, fractional distillation or column chromatography on standard silica (B1680970) gel can be effective for separation due to the different physical properties of diastereomers.
The purity of the final product is typically confirmed using chiral analytical methods. Chiral HPLC and chiral GC are essential for determining the enantiomeric excess (ee) or diastereomeric excess (de) of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can also differentiate between stereoisomers and quantify their relative amounts.
Chemical Reactivity and Transformation Pathways of 2s,3r 3 Azidobutan 2 Ol
Reactions Involving the Azide (B81097) Functional Group
The azide moiety in (2S,3R)-3-azidobutan-2-ol is a high-energy, reactive group that serves as a precursor for various nitrogen-containing compounds. Its reactivity is characterized by the ability to act as a 1,3-dipole in cycloaddition reactions and to be readily reduced to a primary amine.
Cycloaddition Reactions
1,3-Dipolar cycloaddition is a cornerstone of the azide group's reactivity, providing a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction of an azide with a dipolarophile, such as an alkyne or an alkene, is a well-established route to triazoles and related heterocycles.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized "click chemistry" reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction offers significant rate acceleration compared to the uncatalyzed thermal cycloaddition and proceeds under mild, often aqueous, conditions. organic-chemistry.orgacs.org For this compound, this reaction would involve its treatment with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org
The reaction is tolerant of a wide variety of functional groups, and the chiral hydroxyl group in this compound is expected to be compatible with standard CuAAC conditions. The resulting product would be a chiral 1,2,3-triazole-containing alcohol, a valuable building block in medicinal chemistry and materials science.
Table 1: Representative Conditions for CuAAC Reactions This table presents generalized conditions for CuAAC reactions, as specific data for this compound is not readily available in the cited literature.
| Reactant A | Reactant B (Alkyne) | Copper Source | Reducing Agent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|---|
| Organic Azide | Terminal Alkyne | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| Azide | Terminal Alkyne | CuI | - | Various | Room Temp | 1,4-disubstituted 1,2,3-triazole | wikipedia.org |
| Biomolecule-Azide | Cargo-Alkyne | CuSO₄ | Sodium Ascorbate | Buffer | Room Temp | Bioconjugate | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The reaction is driven by the release of ring strain from a cyclic alkyne, such as a cyclooctyne derivative (e.g., DIBO, DBCO). nih.govenamine.net This makes SPAAC particularly suitable for applications in biological systems. igem.org
In the context of this compound, a SPAAC reaction would involve its direct combination with a strained cyclooctyne. The reaction is typically performed under mild, physiological conditions. The rate of the reaction is highly dependent on the structure of the cyclooctyne. nih.gov The product would be a triazole adduct, where the chiral azido (B1232118) alcohol is linked to the cyclooctyne-derived moiety.
Table 2: Examples of Strained Alkynes Used in SPAAC This table showcases common cyclooctynes used in SPAAC, which would be expected to react with this compound.
| Strained Alkyne | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Dibenzocyclooctynol | DIBO | Second-generation, fast kinetics, stable. | nih.govenamine.net |
| Dibenzoazacyclooctyne | DBCO | Highly reactive in SPAAC. | enamine.net |
| Bicyclononyne | BCN | Offers a balance of stability and reactivity. | nih.gov |
While intermolecular cycloadditions are more common, intramolecular versions can be employed to construct fused or bridged heterocyclic systems. If this compound were derivatized to contain an alkyne or another suitable dipolarophile within the same molecule, an intramolecular 1,3-dipolar cycloaddition could be induced. The stereochemistry of the starting material would play a crucial role in directing the stereochemical outcome of the cyclized product. Such reactions can be complex and may lead to various regio- and stereoisomers depending on the length and flexibility of the tether connecting the azide and the dipolarophile.
Reduction of the Azide Functionality to Amino Alcohols
The reduction of the azide group is a fundamental transformation that provides access to primary amines. For this compound, this reaction yields the corresponding chiral amino alcohol, (2S,3R)-3-aminobutan-2-ol, a valuable synthetic intermediate.
Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. thieme-connect.de This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. thieme-connect.de The reaction is generally high-yielding and stereospecific, meaning the configuration of the chiral centers in this compound would be retained in the resulting amino alcohol.
The choice of catalyst and reaction conditions can be tuned to achieve chemoselectivity in molecules containing other reducible functional groups. For a simple substrate like this compound, standard conditions are likely to be effective. The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature and atmospheric or slightly elevated pressure of hydrogen.
Table 3: Common Catalysts for Azide Reduction via Hydrogenation This table lists catalysts commonly employed for the hydrogenation of azides to primary amines.
| Catalyst | Typical Loading | Solvent | Pressure | Temperature | Notes | Reference |
|---|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | 5-10 mol% | Ethanol, Methanol | 1 atm (balloon) - 50 psi | Room Temp | Highly efficient and common. | thieme-connect.de |
| Platinum(IV) Oxide (PtO₂) | Catalytic | Ethanol, Acetic Acid | 1-3 atm | Room Temp | Adams' catalyst, very active. | thieme-connect.de |
| Rhodium on Alumina (Rh/Al₂O₃) | Catalytic | Toluene/EtOAc | 1 atm | Room Temp | Can offer chemoselectivity. | researchgate.net |
Reactions Involving the Hydroxyl Functional Group
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group in this compound is a primary site for etherification and esterification reactions, allowing for the introduction of a wide variety of functional groups. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the molecule's physicochemical properties.
Etherification: The conversion of the hydroxyl group to an ether is typically achieved under basic conditions. The Williamson ether synthesis is a classic and versatile method that could be applied. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
For this compound, the reaction would proceed as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), would be used to abstract the acidic proton from the hydroxyl group, forming the corresponding sodium alkoxide.
Nucleophilic Attack: The resulting alkoxide would then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.
The choice of base and reaction conditions is crucial to avoid potential side reactions, such as elimination, particularly if the alkyl halide is sterically hindered.
Esterification: The hydroxyl group of this compound can be readily converted to an ester. This can be accomplished through several methods, with the Fischer-Speier esterification and acylation with acid chlorides or anhydrides being the most common.
Fischer-Speier Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed.
Acylation: A more direct and often higher-yielding method is the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.
A notable application of esterification in the context of β-azidoalcohols is in enzymatic kinetic resolutions. Lipases can selectively acylate one enantiomer of a racemic mixture of β-azidoalcohols, allowing for the separation of the enantiomers. While specific data for this compound is not available, this technique has been successfully applied to other racemic β-azidoalcohols, yielding enantiomerically pure acetates and the unreacted alcohol.
Interactive Data Table: Expected Etherification and Esterification Reactions of this compound
| Reaction Type | Reagents | Product | General Yield (based on analogous compounds) |
| Williamson Ether Synthesis | 1. NaH 2. R-X (e.g., CH₃I) | (2S,3R)-3-azido-2-methoxybutane | Moderate to High |
| Fischer-Speier Esterification | R-COOH (e.g., CH₃COOH), H₂SO₄ | (2S,3R)-3-azidobutan-2-yl acetate (B1210297) | Moderate |
| Acylation | R-COCl (e.g., CH₃COCl), Pyridine | (2S,3R)-3-azidobutan-2-yl acetate | High |
| Acylation | (R-CO)₂O (e.g., (CH₃CO)₂O), Pyridine | (2S,3R)-3-azidobutan-2-yl acetate | High |
Tandem and Multicomponent Reactions Incorporating this compound
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a potentially reactive azide group, makes it an attractive substrate for tandem and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation.
Tandem Reactions: A tandem reaction is a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot. For a vicinal azidoalcohol like this compound, a potential tandem sequence could involve an initial reaction at the hydroxyl group, followed by a transformation involving the azide. For instance, an intramolecular cyclization could be envisioned following the conversion of the hydroxyl group into a suitable leaving group.
Another possibility involves the reduction of the azide to an amine, followed by an intramolecular cyclization with a group introduced at the hydroxyl position. However, without specific literature examples for this substrate, these remain hypothetical pathways based on the known reactivity of similar bifunctional molecules.
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. The azide group in this compound can participate in well-known MCRs, such as the Ugi or Passerini reactions, often after conversion to an amine or in reactions where the azide itself is a reactive component.
For example, the Staudinger reaction of the azide with a phosphine could generate an aza-ylide, which could then participate in an aza-Wittig reaction with a carbonyl compound in a multicomponent fashion. More directly, the azide can undergo [3+2] cycloaddition reactions with alkynes (Click Chemistry), which can be part of a multicomponent setup.
While the potential for this compound to participate in such complex transformations is high, the scientific literature to date does not provide specific examples or detailed research findings for this particular compound. The exploration of its reactivity in tandem and multicomponent reactions remains an area for future investigation.
Mechanistic Investigations and Computational Analysis of 2s,3r 3 Azidobutan 2 Ol Reactions
Elucidation of Stereochemical Control Mechanisms
The stereochemical course of reactions involving (2S,3R)-3-azidobutan-2-ol is intricately linked to the molecule's three-dimensional structure and the nature of the transition states involved.
The characterization of transition states is fundamental to understanding how stereochemical information is transferred during a chemical reaction. For reactions at either the C2 or C3 position of this compound, the geometry and energy of the transition state determine which product stereoisomer is formed preferentially.
Illustrative Data for a Hypothetical S(_N)2 Reaction at C3:
| Transition State Property | Inversion Pathway | Retention Pathway |
| Relative Energy (kcal/mol) | 0.0 | +15.2 |
| Nu-C3 Bond Length (Å) | 2.15 | 2.05 |
| C3-N(_3) Bond Length (Å) | 2.20 | 2.10 |
| Nu-C3-C2 Angle (°) | 109.5 | 95.8 |
Note: This data is illustrative and represents typical values for such a reaction.
The conformational preferences of this compound play a crucial role in determining the accessibility of the reaction centers and, therefore, the stereoselectivity of the reaction. The parent scaffold, butane-2,3-diol, has been the subject of conformational studies, which provide a basis for understanding the conformations of its derivatives.
For this compound, intramolecular hydrogen bonding between the hydroxyl group and the azide (B81097) group can significantly influence the population of different rotamers. The three staggered conformations around the C2-C3 bond are of particular interest. The relative energies of these conformers dictate which one is most populated and therefore most likely to be the reacting species.
A reaction's stereoselectivity can be directly influenced by the dominant ground-state conformation. For example, if a particular conformation shields one face of the molecule, a reagent will be directed to the more accessible face, leading to a specific stereochemical outcome.
Application of Computational Chemistry (e.g., DFT) for Reaction Pathway Modeling
Computational chemistry provides a powerful lens through which to view the entire reaction pathway, from reactants to products, including the high-energy transition states that are difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method to calculate the potential energy surface of a reaction. By mapping the energy of the system as a function of the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the energies of reactants, intermediates, transition states, and products.
The activation barrier (ΔG) is the energy difference between the reactants and the highest energy transition state. A lower activation barrier corresponds to a faster reaction rate. By comparing the activation barriers for different possible reaction pathways, the most likely mechanism can be identified.
Illustrative Energy Profile Data for a Hypothetical Reaction:
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | +5.3 |
| Transition State 2 | +18.9 |
| Products | -10.7 |
Note: This data is for illustrative purposes.
Reactions are typically carried out in a solvent, and the interaction of the solvent with the reacting species can have a profound effect on the reaction mechanism and rate. Solvation can stabilize or destabilize reactants, intermediates, and transition states to different extents.
Computational models can account for solvation effects through either explicit or implicit methods. Explicit solvation models include a number of solvent molecules in the calculation, providing a detailed picture of the solvent-solute interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is a more computationally efficient approach. The inclusion of solvation effects is often crucial for obtaining calculated energy profiles that are in good agreement with experimental observations.
Kinetic Isotope Effect Studies in Mechanistically Complex Transformations
The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a normal isotopic reactant to the rate constant with an isotopically substituted reactant (e.g., k(_H)/k(_D)).
By strategically placing an isotope, such as deuterium, at a specific position in the this compound molecule, mechanistic details can be elucidated. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking.
For example, in an elimination reaction involving the abstraction of a proton from C2, substituting the hydrogen at C2 with deuterium would be expected to result in a significant primary KIE if this proton abstraction is the rate-determining step. The magnitude of the KIE can provide information about the nature of the transition state.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound hinges on the successful identification and characterization of transient intermediates. While direct spectroscopic observation of these species is often challenging due to their inherent instability and short lifetimes, a combination of computational analysis, spectroscopic studies of analogous systems, and trapping experiments provides significant insights into the plausible intermediates governing the reaction pathways of this azido (B1232118) alcohol.
Under thermal or photochemical conditions, the decomposition of alkyl azides is a primary reaction pathway. Computational studies on prototypical azides, such as isopropyl azide, have established that the initial and rate-determining step is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. rsc.orgrsc.org This process can proceed through either a spin-allowed singlet pathway or a spin-forbidden triplet pathway, with the singlet nitrene generally being the major initial product in thermal decompositions. rsc.orgrsc.org
In acidic media, the reaction landscape for this compound is expected to be dominated by intermediates arising from the protonation of the alcohol and/or the azide functional group. Protonation of the hydroxyl group would lead to an oxonium ion, facilitating its departure as a water molecule and potentially leading to a carbocationic intermediate. More pertinent to the azide functionality, protonation of the terminal nitrogen atom can initiate an intramolecular cyclization. This process is thought to involve the formation of a transient aziridinium ion. The formation of such three-membered rings is a well-documented pathway in the rearrangement of β-amino alcohols, which are structurally analogous to the potential reduction products of this compound. nih.govsemanticscholar.org Spectroscopic and computational data from related systems provide a basis for characterizing these proposed intermediates.
Spectroscopic Characterization of Plausible Intermediates
| Intermediate Type | Spectroscopic Method | Characteristic Features |
| Protonated Azide | IR Spectroscopy | Shift in the asymmetric N₃ stretching frequency to higher wavenumbers (>2100 cm⁻¹) compared to the neutral azide. |
| NMR Spectroscopy | Downfield shift of protons adjacent to the azide group due to the increased electron-withdrawing nature of the protonated azide. | |
| Aziridinium Ion | ¹H NMR Spectroscopy | Characteristic upfield shifts for the ring protons compared to acyclic analogues, with significant coupling constants between cis and trans protons. |
| ¹³C NMR Spectroscopy | Shielded carbon signals for the aziridine ring carbons. | |
| Nitrene | IR Spectroscopy (Matrix Isolation) | Characteristic vibrational frequencies that are distinct from the parent azide and subsequent rearrangement products. |
| UV-Vis Spectroscopy | Absorption bands that are characteristic of the electronic transitions of the nitrene species. |
This table presents representative spectroscopic data for classes of intermediates analogous to those proposed for reactions of this compound, based on general literature values.
Computational Analysis of Intermediate Stability and Energetics
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for investigating the energetics and structures of transient species that are difficult to observe experimentally. researchgate.net Studies on the decomposition of simple alkyl azides provide a framework for understanding the intermediates derived from this compound.
Computational models predict that the thermal decomposition of alkyl azides to form nitrenes involves a significant activation energy. rsc.org Furthermore, these studies consistently show that the singlet nitrene is the kinetically favored product, although intersystem crossing to the more stable triplet ground state can occur. researchgate.net
| Intermediate | Computational Method | Key Findings |
| Isopropyl Nitrene (Singlet) | CASSCF/MS-CASPT2 | Relative Energy: ~45.75 kcal/mol. Formed via a spin-allowed pathway. rsc.org |
| Isopropyl Nitrene (Triplet) | CASSCF/MS-CASPT2 | Relative Energy: ~45.52 kcal/mol. Formed via a spin-forbidden intersystem crossing. rsc.org |
| Aziridinium Ion Formation | DFT | The cyclization to form the aziridinium ion is generally found to be an exothermic process from a suitable precursor. |
This table contains computational data for isopropyl azide as a model system to infer the energetic landscape of nitrene formation from this compound.
The characterization of reaction intermediates for this compound relies heavily on the extrapolation of data from analogous systems and theoretical modeling. Future work involving advanced spectroscopic techniques, such as time-resolved spectroscopy, and trapping experiments will be crucial for the direct observation and definitive characterization of these transient species.
Synthetic Utility of 2s,3r 3 Azidobutan 2 Ol As a Chiral Building Block
Precursor for Chiral 2,3-Amino Alcohols and 2,3-Diamines
The vicinal (or 1,2-) amino alcohol motif is a key structural feature in many natural products and pharmaceutical agents. (2S,3R)-3-azidobutan-2-ol serves as a direct precursor to the corresponding chiral 2,3-amino alcohol, (2S,3R)-3-aminobutan-2-ol nih.gov. The conversion is typically achieved through the reduction of the azide (B81097) group, a transformation that can be accomplished using various well-established methods.
Common Reduction Methods for Azide to Amine Conversion:
| Reagent/Method | Description |
| Catalytic Hydrogenation | Utilizes hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This method is clean and high-yielding. |
| Staudinger Reduction | A two-step process involving the reaction of the azide with a phosphine (e.g., triphenylphosphine) to form a phosphazide intermediate, which is then hydrolyzed to the amine. |
| Lithium Aluminium Hydride (LiAlH₄) | A powerful reducing agent that readily converts azides to primary amines. |
Furthermore, this chiral azido (B1232118) alcohol can be elaborated into chiral 1,2-diamines. This requires the conversion of the secondary alcohol functionality into a second amino group. A common strategy involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an azide, and then a double reduction.
Synthetic Route to Chiral 1,2-Diamines:
Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, often by mesylation or tosylation.
Nucleophilic Substitution: The resulting mesylate or tosylate undergoes an SN2 reaction with an azide source (e.g., sodium azide), which inverts the stereochemistry at that center, yielding a vicinal diazide.
Double Reduction: Both azide groups are then reduced simultaneously to produce the chiral 1,2-diamine.
Alternative strategies for synthesizing vicinal diamines from amino alcohols include the ring-opening of intermediate aziridines with an azide nucleophile or the conversion of the amino alcohol into a cyclic sulfamidate followed by nucleophilic substitution. mdpi.com These methods provide access to a full series of diastereomeric vicinal diamines with defined stereochemistries. mdpi.com
Scaffold for the Construction of Chiral Heterocyclic Systems
The dual functionality of this compound provides a robust scaffold for synthesizing a variety of chiral heterocyclic compounds. The azide and alcohol groups can be manipulated independently or in concert to construct ring systems with embedded stereocenters.
The azide moiety in this compound is perfectly suited for participation in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction allows for the efficient and regioselective construction of 1,4-disubstituted 1,2,3-triazole rings by reacting the azido alcohol with a terminal alkyne. organic-chemistry.orgmdpi.comnih.gov
This methodology provides a modular approach to a library of chiral triazole-containing compounds, where the diversity comes from the choice of the alkyne coupling partner. The resulting chiral 1,2,3-triazolyl alcohol retains the original stereochemistry of the starting material.
Examples of Triazole Frameworks from this compound:
| Alkyne Reactant (R-C≡CH) | Resulting Triazole Substituent (R) |
| Phenylacetylene | Phenyl |
| Propargyl alcohol | Hydroxymethyl |
| 1-Ethynylcyclohexene | Cyclohexenyl |
| 3-Butyn-1-amine | Aminoethyl |
These triazole frameworks are of significant interest in medicinal chemistry, as the triazole ring can act as a stable bioisostere for an amide bond and participate in hydrogen bonding. nih.gov
Oxetanes are four-membered cyclic ethers that have gained prominence in medicinal chemistry as metabolically stable replacements for gem-dimethyl or carbonyl groups. nih.gov The synthesis of chiral oxetanes can be approached using the this compound scaffold. A plausible route involves an intramolecular Williamson ether synthesis. This requires modification of the starting material to introduce a leaving group at the C4 position of the butanol chain.
Proposed Synthetic Pathway:
Chain Extension: The C1 methyl group of the butan-2-ol backbone would first need to be functionalized and extended to create a 1,3-diol system.
Selective Activation: The primary hydroxyl group of the resulting 1,3-diol would be selectively converted into a good leaving group (e.g., a tosylate).
Intramolecular Cyclization: Under basic conditions, the remaining secondary hydroxyl group would act as a nucleophile, displacing the tosylate to form the chiral oxetane ring.
Another established method for oxetane synthesis is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. researchgate.netmdpi.com While not a direct conversion, derivatives of the azido alcohol could be prepared to participate in such reactions to yield highly functionalized chiral oxetanes. researchgate.net
Integration into the Synthesis of Peptidomimetics and Modified Amino Acid Derivatives
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govescholarship.org The defined stereochemistry of this compound makes it an excellent starting material for creating constrained amino acid analogues and peptide backbone isosteres.
The (2S,3R) stereoconfiguration of 3-azidobutan-2-ol is identical to that of L-threonine, a natural proteinogenic amino acid. This structural relationship allows for the synthesis of various threonine analogues by chemically modifying the terminal methyl groups and the azide/hydroxyl functionalities.
For instance, the azide group can be reduced to an amine, and the C4 methyl group can be oxidized to a carboxylic acid to yield a threonine derivative. A key application is the synthesis of "aza-threonine," where the α-carbon is replaced by a nitrogen atom. The precursor for this, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, can be synthesized and used in the solid-phase synthesis of aza-peptides. researchgate.net These analogues are valuable tools for probing enzyme mechanisms and developing enzyme inhibitors. The introduction of non-canonical amino acids, such as threonine analogues with bioorthogonal handles like alkynes, allows for the specific labeling and tracking of newly synthesized proteins in living cells. biorxiv.org
Chirality Transfer in Complex Organic Synthesis
Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new stereocenter created during a chemical reaction. This compound, as a component of the "chiral pool," is used as an enantiomerically pure starting material to impart its stereochemistry onto a more complex target molecule. nih.govnih.govresearchgate.net
In a multi-step synthesis, the (2S,3R) stereocenters can direct the facial selectivity of reactions on adjacent prochiral centers. For example, the hydroxyl group can direct a metal-catalyzed reduction or oxidation of a nearby ketone or alkene, leading to the formation of a new chiral center with a specific, predictable stereochemistry. This substrate-controlled diastereoselectivity is a powerful strategy for building up complex molecules with multiple stereocenters, avoiding the need for chiral catalysts in later steps and ensuring the stereochemical integrity of the final product. The ability to convert a chiral secondary alcohol into a tertiary alcohol with high levels of stereocontrol further expands the utility of such building blocks in creating quaternary stereogenic centers. researchgate.net
Role as a Key Intermediate in the Total Synthesis of Bioactive Molecules
The (2S,3R) stereochemical configuration of 3-azidobutan-2-ol makes it an attractive precursor for the synthesis of important chiral structures, such as L-allo-threonine derivatives and the side chains of various natural products. The azide group serves as a stable and versatile precursor to a primary amine, while the hydroxyl group allows for further functionalization or can be a key pharmacophoric feature itself.
Despite this potential, direct and explicit examples of the total synthesis of a bioactive natural product or pharmaceutical agent starting from or proceeding through this compound are not prominently featured in the scientific literature. Synthetic routes for complex molecules are often optimized for efficiency and convergence, and other precursors may be more commonly employed.
For instance, the synthesis of the immunomodulator Bestatin requires a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety. nih.govdoi.org While this compound shares the same core stereochemistry, published syntheses of Bestatin and its analogues typically utilize other starting materials and strategies to construct this key fragment. elsevierpure.com
Similarly, the synthesis of sphingolipids and their analogues, which are crucial bioactive molecules, involves the creation of a 2-amino-1,3-diol backbone. nih.govnih.gov Synthetic strategies toward these molecules often involve the stereoselective opening of epoxides with an azide source to generate azido alcohol intermediates. google.comresearchgate.netresearchgate.net Although this compound could theoretically be elaborated into a sphingosine-like structure, documented total syntheses have not specified its use as a key intermediate.
The synthesis of aza-peptide analogues, such as those related to the marine natural product Kahalalide F, has involved the use of precursors like (2R,3R)-2-amino-3-azidobutanoic acid, which is a derivative of threonine. researchgate.net This highlights the utility of the azido-hydroxybutane framework in constructing complex peptide isosteres, yet does not directly involve this compound.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Characterization
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity
Chiral chromatography is an indispensable tool for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus, separation. sigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
The separation of the four stereoisomers of 3-azidobutan-2-ol (2S,3R; 2R,3S; 2S,3S; and 2R,3R) relies on the formation of transient diastereomeric complexes between the analytes and the CSP. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. researchgate.netnih.gov
To enhance volatility and thermal stability for GC analysis, or to improve chromatographic behavior and detection in HPLC, (2S,3R)-3-azidobutan-2-ol is often derivatized. The hydroxyl group can be acylated, for instance, with trifluoroacetic anhydride. This derivatization introduces a strongly UV-absorbing or electron-capturing group, improving detection sensitivity.
A typical approach for determining enantiomeric and diastereomeric purity would involve the following hypothetical parameters:
| Parameter | Chiral HPLC Method | Chiral GC Method |
|---|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) | Cyclodextrin-based capillary column (e.g., Beta-DEX™) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10 v/v) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25 °C | Oven Program: 80 °C (2 min), ramp to 150 °C at 5 °C/min |
| Detection | UV at 210 nm (for underivatized) or 254 nm (for derivatized) | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for halogenated derivatives |
| Analyte Form | Direct injection or derivatized (e.g., benzoate (B1203000) ester) | Derivatized (e.g., trifluoroacetyl ester) |
The resulting chromatogram would ideally show four distinct peaks, corresponding to the two pairs of enantiomers (diastereomers of each other). The area under each peak is proportional to the concentration of that specific stereoisomer, allowing for the precise calculation of diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful method for elucidating molecular structure. For stereochemical assignment, advanced techniques are required to differentiate between isomers.
NOESY is a 2D NMR technique that detects spatial proximity between atomic nuclei. It is particularly useful for determining the relative stereochemistry of adjacent chiral centers. For 3-azidobutan-2-ol, the key is to determine the relationship between the protons on C2 and C3.
In the (2S,3R) isomer, which has an anti configuration, the protons H2 and H3 are on opposite faces of the molecule when viewed in a staggered conformation. Conversely, in the syn diastereomers ((2S,3S) and (2R,3R)), these protons are on the same face. A NOESY experiment would reveal a stronger cross-peak (correlation) between the H2 and H3 protons in the syn isomer compared to the anti isomer due to their closer average distance. By analyzing the intensity of the NOESY correlations, the relative anti stereochemistry of the (2S,3R) isomer can be confirmed.
To determine enantiomeric purity using NMR, a chiral environment must be created to make the enantiomers chemically non-equivalent (diastereotopic). This is achieved by adding a chiral shift reagent (CSR), typically a lanthanide complex such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.orgslideshare.net
The CSR coordinates to the Lewis basic hydroxyl group of this compound. This forms two rapidly equilibrating diastereomeric complexes: [(2S,3R)-isomer • CSR] and [(2R,3S)-isomer • CSR]. These complexes have distinct NMR spectra. The paramagnetic lanthanide ion induces large shifts in the proton signals of the substrate, and the magnitude of these shifts differs for the two diastereomeric complexes. libretexts.org Consequently, a single peak in the original ¹H NMR spectrum (e.g., the C2-H proton) will split into two separate peaks in the presence of the CSR. The integration ratio of these two peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. bruker.com
Vibrational Circular Dichroism (VCD): This technique measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.org The VCD spectrum of a molecule is highly sensitive to its 3D structure, including its absolute configuration. nih.govru.nl
Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-visible region, arising from electronic transitions. nih.gov The azido (B1232118) (N₃) group in 3-azidobutan-2-ol has electronic transitions that can give rise to an ECD signal.
The determination of the absolute configuration of this compound using these methods involves a comparison between the experimental spectrum and a theoretically predicted spectrum. The process is as follows:
An experimental VCD or ECD spectrum of the purified enantiomer is recorded.
Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD and ECD spectra for one specific enantiomer (e.g., the (2S,3R) configuration). unibe.chresearchgate.net
The experimental spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the spectrum calculated for the (2S,3R) configuration confirms that the sample has the (2S,3R) absolute configuration. An inverted match indicates the (2R,3S) configuration.
| Technique | Principle | Application to this compound |
|---|---|---|
| VCD | Differential absorption of left and right circularly polarized infrared light. | Provides a unique fingerprint spectrum based on the molecule's vibrational modes, which is compared with DFT calculations to assign absolute configuration. |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | The chromophoric azido group allows for ECD analysis. The sign and intensity of the Cotton effects are compared to theoretical predictions. nih.gov |
X-ray Crystallography of Derivatives for Definitive Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.gov However, the technique requires a well-ordered single crystal, which can be difficult to obtain for low molecular weight, non-ionic compounds like 3-azidobutan-2-ol that are often liquids or low-melting solids.
To overcome this limitation, a common strategy is to prepare a crystalline derivative. The hydroxyl group of this compound is reacted with a suitable carboxylic acid to form an ester. To solve the phase problem in crystallography for light-atom molecules and determine the absolute configuration, the derivatizing agent should contain a heavy atom (e.g., bromine or chlorine). A frequently used reagent is Mosher's acid or a similar chiral acid containing a heavy atom.
For example, reacting this compound with (R)-(-)-2-methoxy-2-(trifluoromethyl)phenylacetic acid or a brominated benzoic acid derivative creates a diastereomeric ester. This ester derivative is more likely to be a crystalline solid. Analysis of its crystal structure by X-ray diffraction reveals the spatial arrangement of all atoms. Since the absolute configuration of the derivatizing agent is already known, the absolute configuration of the two stereocenters in the 3-azidobutan-2-ol moiety can be unequivocally assigned. researchgate.net
Emerging Research Directions and Future Prospects for 2s,3r 3 Azidobutan 2 Ol Chemistry
Development of Novel Catalytic Asymmetric Syntheses
One promising avenue is the use of chiral transition metal complexes as catalysts. uclm.es For instance, the asymmetric ring-opening of meso-epoxides with azide (B81097) nucleophiles, catalyzed by chiral chromium, cobalt, or copper complexes, presents a powerful strategy. Researchers are exploring novel ligand designs to enhance the catalytic activity and stereocontrol of these systems, aiming for near-perfect enantiomeric excess (e.e.). The development of catalysts that can operate under mild conditions and with low catalyst loadings is a key objective.
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral thioureas, squaramides, and phase-transfer catalysts are being investigated for their ability to promote the enantioselective azidation of carbonyl compounds or the ring-opening of epoxides. These metal-free catalysts offer advantages in terms of reduced toxicity and cost. Future work will likely focus on expanding the scope of organocatalysts for the synthesis of a wider range of chiral azido (B1232118) alcohols, including (2S,3R)-3-azidobutan-2-ol.
Table 1: Comparison of Potential Catalytic Asymmetric Strategies
| Catalytic System | Potential Advantages | Potential Challenges |
| Chiral Transition Metal Catalysts | High enantioselectivity, broad substrate scope. uclm.es | Metal contamination, cost, ligand synthesis. |
| Organocatalysts | Metal-free, lower toxicity, readily available. mdpi.com | Lower turnover numbers, substrate limitations. |
| Biocatalysis (Enzymes) | High stereospecificity, mild reaction conditions. | Enzyme stability, substrate recognition. |
Exploration of Unprecedented Reaction Manifolds and Cascade Processes
The bifunctional nature of this compound, possessing both an azide and a hydroxyl group, makes it an ideal substrate for the development of novel reaction manifolds and cascade processes. These strategies aim to build molecular complexity in a single, efficient operation, minimizing purification steps and resource consumption.
One area of active research is the development of intramolecular cascade reactions. For example, a Staudinger ligation followed by an intramolecular cyclization could lead to the formation of novel heterocyclic scaffolds. Similarly, an intramolecular [3+2] cycloaddition between the azide and a tethered alkyne or alkene could provide rapid access to complex bicyclic systems.
The development of catalytic processes that can selectively activate one functional group in the presence of the other is also a key goal. For instance, a selective oxidation of the alcohol to a ketone, followed by an in-situ intramolecular reaction of the azide, could open up new synthetic pathways. Researchers are also exploring the use of dual catalytic systems to orchestrate complex transformations involving both the azide and hydroxyl functionalities.
Applications in Supramolecular Chemistry and Materials Science
The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. The ability of the hydroxyl group to participate in hydrogen bonding and the azide's potential for click chemistry and other ligation reactions provide a versatile toolkit for molecular design.
In supramolecular chemistry, this azido alcohol could be incorporated into larger molecules designed to self-assemble into well-defined architectures such as gels, liquid crystals, or molecular cages. The stereochemistry of the molecule would play a crucial role in directing the self-assembly process, leading to chiral supramolecular structures with potential applications in asymmetric catalysis or chiral recognition.
In materials science, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The azide group can be readily converted into an amine, which can then be used in polymerization reactions. Alternatively, the azide can be used for post-polymerization modification via click chemistry, allowing for the introduction of various functionalities onto the polymer backbone. This could lead to the development of new materials with tailored properties for applications in areas such as drug delivery, tissue engineering, or advanced coatings.
Integration into Bioorthogonal Ligation Strategies and Chemical Biology Probes
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool in chemical biology. researchgate.net The azide group of this compound makes it an ideal candidate for integration into bioorthogonal ligation strategies.
The most prominent bioorthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". mdpi.com By incorporating this compound into larger biomolecules such as peptides, proteins, or nucleic acids, researchers can use click chemistry to attach fluorescent dyes, affinity tags, or drug molecules with high specificity.
This capability opens up a wide range of applications in chemical biology. For instance, this compound could be used to develop novel chemical probes to study biological processes in real-time. mdpi.com These probes could be designed to target specific enzymes or receptors, and the subsequent click reaction would allow for their visualization or isolation. Furthermore, the stereochemistry of the azido alcohol could be used to probe the chiral environment of biological systems.
Table 2: Potential Bioorthogonal Applications of this compound
| Application Area | Specific Use | Enabling Chemistry |
| Protein Labeling | Site-specific modification with probes or tags. | CuAAC, SPAAC. mdpi.com |
| Activity-Based Probes | Covalent labeling of active enzymes. mdpi.com | Azide as a versatile handle. |
| Drug Delivery | Conjugation to targeting ligands or drug carriers. | Click chemistry. |
| Glycan Engineering | Metabolic labeling and visualization of glycans. | Azide as a bioorthogonal reporter. |
Sustainable and Green Chemistry Innovations in Azido Alcohol Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchfloor.org Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. sphinxsai.com
One key area of innovation is the replacement of hazardous reagents. Traditional methods for introducing the azide group often rely on the use of potentially explosive and toxic reagents like sodium azide. rsc.org Greener alternatives, such as the use of less hazardous azide sources or in-situ generation of the azide nucleophile, are being actively explored.
The development of catalytic processes that minimize waste and energy consumption is another important goal. researchfloor.org This includes the use of highly efficient and recyclable catalysts, as well as the design of one-pot or tandem reactions that reduce the number of synthetic steps and purification procedures. orgchemres.org The use of renewable starting materials and environmentally benign solvents will also be a major focus. For example, biocatalytic approaches using enzymes to perform the azidation step could offer a highly sustainable route to this compound.
Innovations in reaction technology, such as the use of continuous flow reactors, can also contribute to greener synthetic processes by enabling better control over reaction parameters, improving safety, and facilitating scale-up. acs.org
Q & A
Basic Research Questions
Q. What are the key structural features of (2S,3R)-3-azidobutan-2-ol, and how do they influence its reactivity in organic synthesis?
- Answer : The compound contains two functional groups: a hydroxyl (-OH) and an azide (-N₃) group, positioned on adjacent chiral carbons (C2 and C3). The stereochemistry (2S,3R) introduces distinct spatial constraints, affecting nucleophilic substitution (e.g., Mitsunobu reactions for -OH) and click chemistry applications (e.g., azide-alkyne cycloaddition). The azide group’s electron-withdrawing nature may stabilize intermediates during oxidation or reduction .
Q. What synthetic strategies are recommended for the stereoselective synthesis of this compound?
- Answer :
- Chiral Epoxide Ring-Opening : React (2S,3S)-epoxybutane with sodium azide (NaN₃) under acidic conditions. The stereochemical outcome is controlled by the epoxide’s configuration and reaction kinetics .
- Enzymatic Resolution : Use lipases or esterases to resolve racemic mixtures of 3-azidobutan-2-ol derivatives, leveraging enantioselective hydrolysis .
- Asymmetric Dihydroxylation : Apply Sharpless asymmetric dihydroxylation to a diene precursor, followed by azide substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
- Answer : Contradictions often arise from stereochemical impurities or variable reaction conditions. To address this:
- Chiral Purity Analysis : Use chiral HPLC or NMR (e.g., NOESY) to confirm enantiomeric excess .
- Computational Modeling : Perform DFT calculations to predict transition-state energies and identify competing pathways .
- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, temperature) to isolate factors affecting yield or selectivity .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?
- Answer :
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with computed spectra for chiral validation .
- Chiral Derivatization : Convert the compound to diastereomeric esters (e.g., Mosher’s esters) for GC/MS or NMR analysis .
Q. How does the azide group influence the compound’s stability under different storage and reaction conditions?
- Answer :
- Thermal Sensitivity : Azides can decompose exothermically above 60°C. Store at -20°C under inert gas (N₂/Ar) .
- Photolytic Degradation : Protect from UV light to prevent azide-to-nitrene rearrangements. Use amber vials for long-term storage .
- Reactivity in Protic Solvents : The azide group may undergo hydrolysis in aqueous acidic/basic media. Prefer anhydrous solvents (e.g., THF, DCM) for reactions .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with CD spectroscopy for unambiguous configuration assignment .
- Reaction Optimization : Use DoE (Design of Experiments) to map azide substitution efficiency against solvent polarity and temperature gradients .
- Safety Protocols : Implement small-scale testing for azide-containing reactions due to explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
